

In Vitro Antiviral Spectrum of Tenofovir Disoproxil: A Technical Guide

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Compound of Interest		
Compound Name:	Tenofovir disoproxil aspartate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil, most commonly available as the fumarate salt (Tenofovir Disoproxil Fumarate, TDF), is a cornerstone of antiretroviral therapy. It is a prodrug of tenofovir, an acyclic nucleotide phosphonate analog of adenosine monophosphate. Its efficacy lies in its ability to selectively inhibit viral reverse transcriptase and polymerase enzymes, crucial for the replication of retroviruses and hepadnaviruses. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of tenofovir disoproxil, detailing its activity against various viruses, the experimental protocols used for its evaluation, and its mechanism of action.

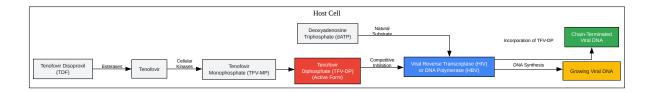
Note: The user's request specified "**Tenofovir disoproxil aspartate**." However, the overwhelmingly prevalent and studied form is Tenofovir disoproxil fumarate (TDF). This guide will focus on TDF, assuming "aspartate" was a likely typographical error.

Mechanism of Action

Tenofovir disoproxil fumarate is a cell-permeable prodrug that is hydrolyzed to tenofovir.[1] Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV) by competing with the natural substrate, deoxyadenosine 5'-triphosphate.[2][3] Upon incorporation into the



growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.[3][4]



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Mechanism of action of Tenofovir.

Antiviral Activity Spectrum

The in vitro antiviral activity of tenofovir disoproxil is primarily potent against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Limited activity against other viruses has been reported.

Human Immunodeficiency Virus (HIV)

Tenofovir exhibits potent in vitro activity against both HIV-1 and HIV-2.[5] This includes activity against various HIV-1 subtypes (A, B, C, D, E, F, G, and O).

Virus	Cell Line	EC50	Reference
HIV-1IIIB	MT-2 cells	0.005 μM (TAF)	[5]
HIV-1BaL	PBMCs	0.007 μM (TAF)	[5]
HIV-1 (various subtypes)	PBMCs	0.10 - 12.0 nM (TAF)	[5]
HIV-2	PBMCs	1.8 nM (TAF)	[5]



EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. TAF (Tenofovir Alafenamide) is another prodrug of Tenofovir, and its data is included for comparison where TDF data was not explicitly available in the same study.

Hepatitis B Virus (HBV)

Tenofovir demonstrates significant in vitro activity against both wild-type and lamivudineresistant strains of HBV.

Virus	Cell Line	EC50	Reference
HBV (wild-type)	HepAD38 cells	0.02 μM (TDF)	[6]
HBV (wild-type)	HepG2 2.2.15 cells	~1.1 µM (Tenofovir)	[6]

Other Viruses

The antiviral activity of tenofovir against other viruses is limited. Weak in vitro activity against Herpes Simplex Virus 2 (HSV-2) has been observed, with an EC₅₀ of 146 μM for tenofovir.[5] However, a study on a large panel of other human viruses showed no significant antiviral activity.[5]

Cytotoxicity

The cytotoxic profile of an antiviral agent is crucial for its therapeutic potential. Tenofovir generally exhibits low cytotoxicity in various human cell types.



Cell Line	CC50	Reference
HepG2 (liver)	398 μΜ	[1]
Normal Skeletal Muscle Cells	870 μΜ	[1]
Erythroid Progenitor Cells	>200 μM	[1]
Renal Proximal Tubule Epithelial Cells	Substantially weaker effects than cidofovir	[1]
MT-4 cells	4.7 μM (TAF)	[5]
MT-2 cells	42 μM (TAF)	[5]
PBMCs	>10 μM (TAF)	[5]

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, an indicator of viral replication.

1. Cell Culture and Infection:

- Seed target cells (e.g., MT-2 cells or Peripheral Blood Mononuclear Cells PBMCs) in a 96well plate.
- Prepare serial dilutions of Tenofovir disoproxil.
- Pre-incubate the cells with the drug dilutions for a specified period.
- Infect the cells with a known titer of HIV-1.
- Incubate the infected cells for a period of 5-7 days.

2. p24 ELISA:



- After incubation, collect the cell culture supernatant.
- Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[4]
- Wash the plate and block non-specific binding sites.[4]
- Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.[4]
- Wash the plate and add a biotinylated detection antibody.[7]
- After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
- Add a substrate solution (e.g., TMB) and incubate until color development.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[3]
- 3. Data Analysis:
- Calculate the concentration of p24 in each well using the standard curve.
- Determine the percentage of viral inhibition for each drug concentration compared to the virus control (no drug).
- Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.

HBV Antiviral Activity Assay (Quantitative PCR)

This method measures the amount of HBV DNA released into the cell culture supernatant, which correlates with viral replication.

- 1. Cell Culture and Treatment:
- Seed a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in a multi-well plate.
 [8]



- Treat the cells with serial dilutions of Tenofovir disoproxil.
- Incubate the cells for a defined period (e.g., 6-8 days), replacing the media with fresh drugcontaining media every 2-3 days.

2. DNA Extraction:

- Collect the cell culture supernatant.
- Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
- 3. Quantitative PCR (qPCR):
- Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific for a conserved region of the HBV genome.
- Add the extracted DNA to the master mix.
- Perform qPCR using a real-time PCR instrument. The amplification of the target DNA is monitored in real-time by measuring the fluorescence emitted by the probe.
- 4. Data Analysis:
- Generate a standard curve using known quantities of HBV DNA.
- Quantify the amount of HBV DNA in each sample by comparing its amplification curve to the standard curve.
- Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the untreated control.
- Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.



1. Cell Culture and Treatment:

- Seed cells (e.g., HepG2, MT-2, or PBMCs) in a 96-well plate and allow them to adhere overnight.
- Add serial dilutions of Tenofovir disoproxil to the wells.
- Incubate the cells for a period that corresponds to the duration of the antiviral assay.

2. MTT Incubation:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate for 2-4 hours.[8] Living cells with active mitochondria will reduce the yellow
MTT to purple formazan crystals.[9]

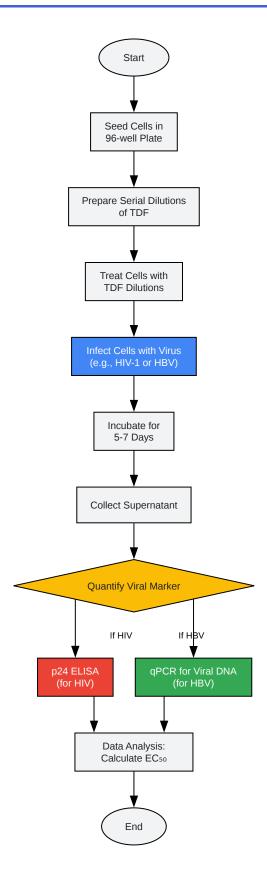
3. Solubilization and Measurement:

- After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]
- Shake the plate to ensure complete dissolution.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.
- Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.





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A generalized workflow for in vitro antiviral assays.



Conclusion

Tenofovir disoproxil demonstrates a potent and specific in vitro antiviral activity against HIV-1, HIV-2, and HBV. Its mechanism of action, involving the termination of viral DNA chain synthesis, is well-characterized. The established protocols for assessing its antiviral efficacy and cytotoxicity are robust and widely used in the field. The favorable selectivity index, derived from its potent antiviral activity and low in vitro cytotoxicity, underscores its clinical success as a key component of antiretroviral therapy. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the in vitro profile of this critical antiviral agent.

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